![molecular formula C8H16N+ B089564 5-Azoniaspiro[4.4]nonane CAS No. 176-49-8](/img/structure/B89564.png)
5-Azoniaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azoniaspiro[4.4]nonane is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has unique properties that make it a valuable tool for studying various biochemical and physiological processes. In 4]nonane, its scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. We will also discuss future directions for research on this compound.
Mechanism Of Action
The mechanism of action of 5-Azoniaspiro[4.4]nonane involves its ability to modulate the activity of ion channels and neurotransmitter release. This compound has been shown to bind to the NMDA receptor and enhance its activity, leading to increased calcium influx and neurotransmitter release. It has also been shown to enhance the activity of the GABA receptor, leading to increased chloride ion influx and decreased neuronal excitability.
Biochemical And Physiological Effects
5-Azoniaspiro[4.4]nonane has been shown to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a key process involved in learning and memory. It has also been shown to enhance spatial memory and improve cognitive function in animal models. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Azoniaspiro[4.4]nonane in lab experiments is its ability to modulate the activity of ion channels and neurotransmitter release. This makes it a valuable tool for studying various biochemical and physiological processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure that the compound is being used safely and effectively.
Future Directions
There are many future directions for research on 5-Azoniaspiro[4.4]nonane. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 5-Azoniaspiro[4.4]nonane can be achieved through a multi-step process involving the reaction of various chemical compounds. One such method involves the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine, which is then reacted with formaldehyde and hydrogen peroxide to form 5-Azoniaspiro[4.4]nonane. This method yields a high purity product and has been used in various studies involving this compound.
Scientific Research Applications
5-Azoniaspiro[4.4]nonane has been used in a variety of scientific research applications, including studies on neurotransmitter release, ion channel function, and protein-protein interactions. This compound has been shown to modulate the activity of various ion channels, including the NMDA receptor and the GABA receptor. It has also been used to study the release of neurotransmitters such as glutamate and acetylcholine.
properties
CAS RN |
176-49-8 |
|---|---|
Product Name |
5-Azoniaspiro[4.4]nonane |
Molecular Formula |
C8H16N+ |
Molecular Weight |
126.22 g/mol |
IUPAC Name |
5-azoniaspiro[4.4]nonane |
InChI |
InChI=1S/C8H16N/c1-2-6-9(5-1)7-3-4-8-9/h1-8H2/q+1 |
InChI Key |
NZSICTQUKULOSA-UHFFFAOYSA-N |
SMILES |
C1CC[N+]2(C1)CCCC2 |
Canonical SMILES |
C1CC[N+]2(C1)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



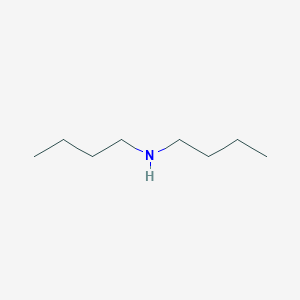
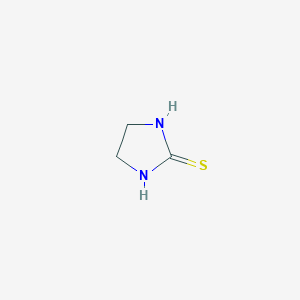
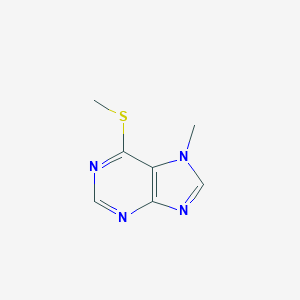
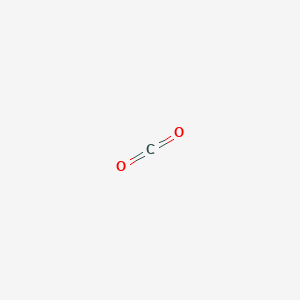
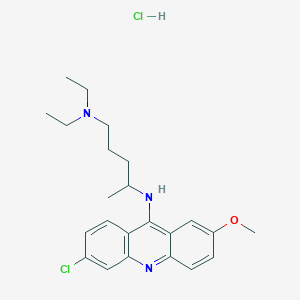
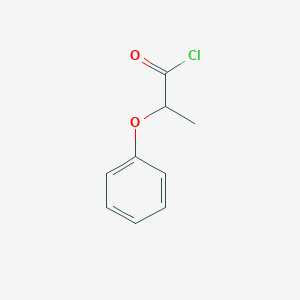
![4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid](/img/structure/B89492.png)
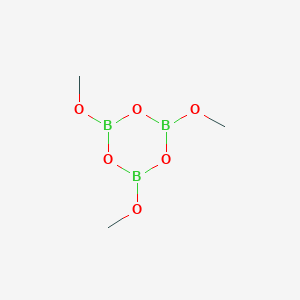
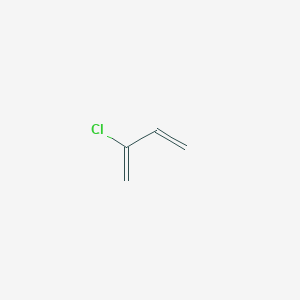
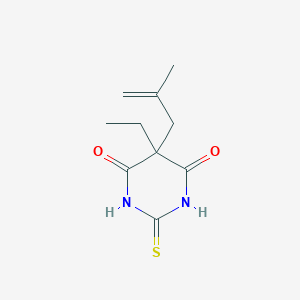
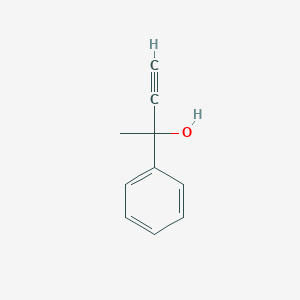
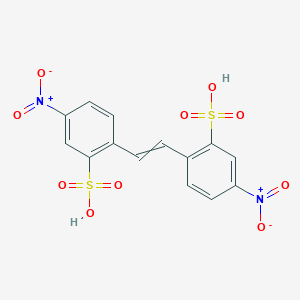
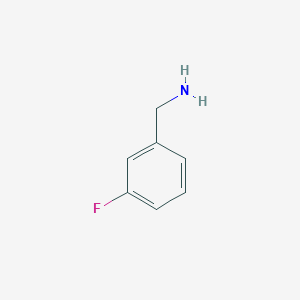
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)